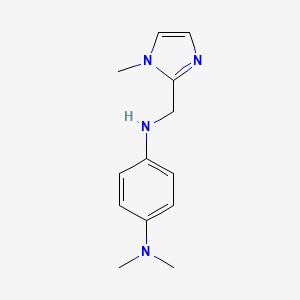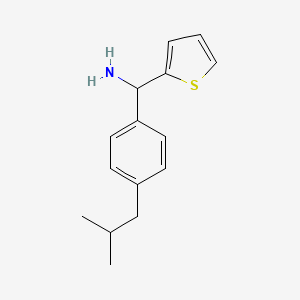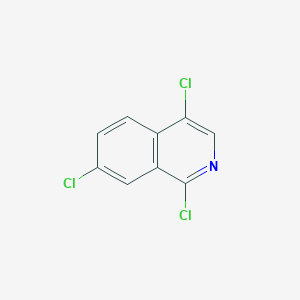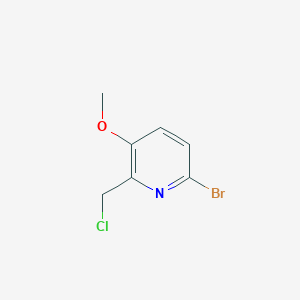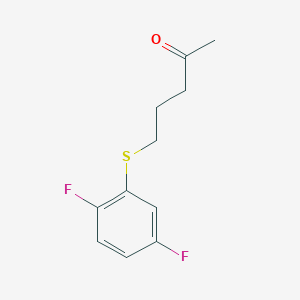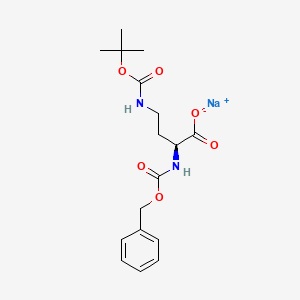
Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound that features protective groups commonly used in organic synthesis. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are used to protect amino groups during chemical reactions, preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of amino acids. The process begins with the amino acid, which undergoes protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc groups using specific reagents.
Substitution Reactions: The protected amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection of Cbz Group: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Deprotection of Boc Group: Treatment with strong acids like trifluoroacetic acid (TFA).
Major Products Formed
Deprotection: The major products are the free amino acid and the corresponding by-products (benzyl alcohol and tert-butanol).
Aplicaciones Científicas De Investigación
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups are essential in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the synthesis of drug candidates where selective protection and deprotection of functional groups are required.
Biochemistry: Studying enzyme mechanisms and protein interactions by modifying amino acids.
Mecanismo De Acción
The compound exerts its effects primarily through the protection of amino groups. The Cbz and Boc groups prevent the amino groups from participating in unwanted reactions, allowing for selective transformations. The deprotection mechanisms involve:
Cbz Group: Hydrogenation leads to the cleavage of the benzyloxycarbonyl group, releasing the free amine.
Boc Group: Acidic conditions protonate the carbonyl oxygen, facilitating the cleavage of the tert-butoxycarbonyl group.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((methoxycarbonyl)amino)butanoate: Similar structure but with a methoxycarbonyl protecting group instead of Boc.
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((ethoxycarbonyl)amino)butanoate: Uses an ethoxycarbonyl group for protection.
Uniqueness
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to the combination of Cbz and Boc groups, offering dual protection and versatility in synthetic applications. The Boc group provides stability under basic conditions, while the Cbz group is stable under acidic conditions, allowing for selective deprotection strategies.
Propiedades
Fórmula molecular |
C17H23N2NaO6 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H24N2O6.Na/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);/q;+1/p-1/t13-;/m0./s1 |
Clave InChI |
GPWCLTYKUCDBST-ZOWNYOTGSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


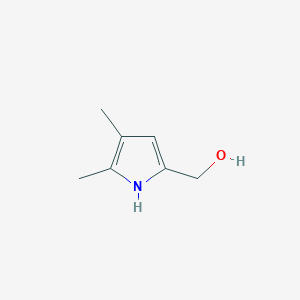
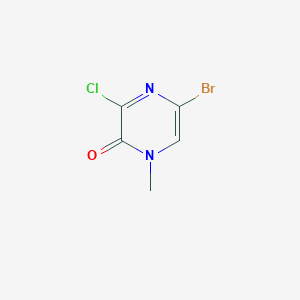
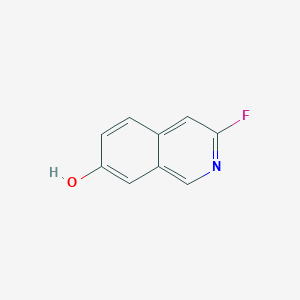
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)

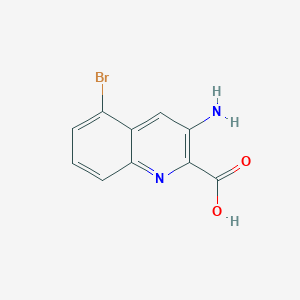
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

